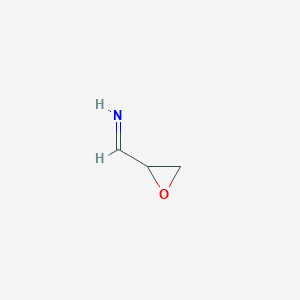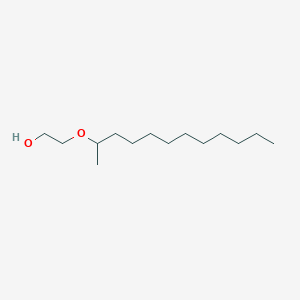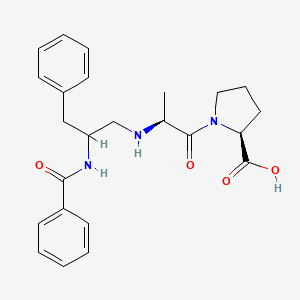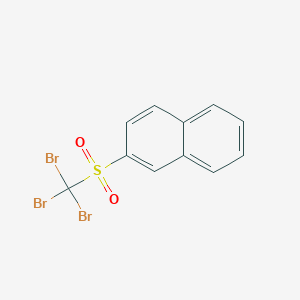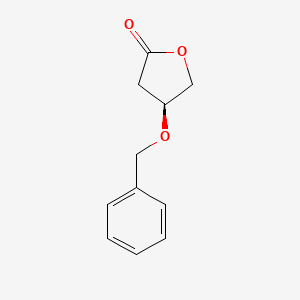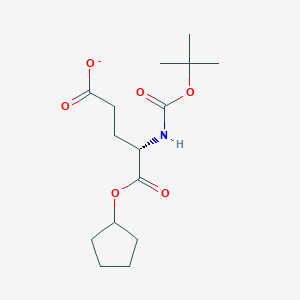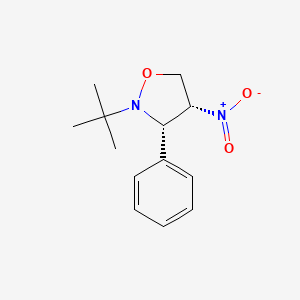
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a five-membered oxazolidine ring, substituted with a tert-butyl group, a nitro group, and a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroalkene with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to higher selectivity and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The oxazolidine ring can be opened under acidic or basic conditions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various ring-opened intermediates. These products can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique reactivity and stereochemistry are advantageous.
Mecanismo De Acción
The mechanism of action of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine stands out due to its unique combination of functional groups and stereochemistry. The presence of the nitro group and the tert-butyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
87190-52-1 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(3S,4R)-2-tert-butyl-4-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-12(10-7-5-4-6-8-10)11(9-18-14)15(16)17/h4-8,11-12H,9H2,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
GSWARVZFHFACLF-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)N1[C@H]([C@H](CO1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N1C(C(CO1)[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



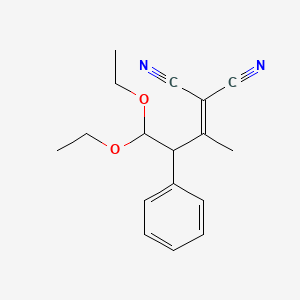
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)

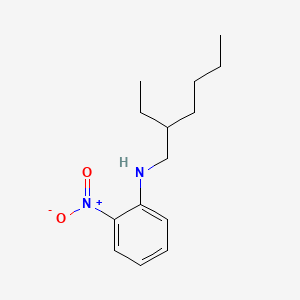
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)

